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An In-depth Technical Guide to 113-O16B for Nucleic Acid-Based Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction
113-O16B is a disulfide bond-containing ionizable cationic lipidoid that has emerged as a

promising vehicle for the delivery of nucleic acid-based therapeutics, particularly messenger

RNA (mRNA). Its unique structure allows for the formulation of lipid nanoparticles (LNPs) that

can efficiently encapsulate and deliver mRNA payloads to specific cellular targets. This

technical guide provides a comprehensive overview of 113-O16B, including its application in

LNP formulations, detailed experimental protocols, and the immunological pathways it

influences, with a focus on its use in cancer immunotherapy.

The primary focus of research on 113-O16B containing LNPs has been in the development of

mRNA cancer vaccines. A key study demonstrated that LNPs formulated with a closely related

lipid, 113-O12B, exhibit a remarkable tropism for lymph nodes, the epicenters of immune

responses. This targeted delivery to lymph nodes enhances the activation of antigen-

presenting cells (APCs) and subsequently elicits a robust, antigen-specific CD8+ T cell

response against tumors.[1][2] This lymph node-targeting capability represents a significant

advancement over conventional LNP formulations, which often show higher accumulation in

the liver.[1]
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The therapeutic efficacy of 113-O16B-based LNPs stems from their ability to protect the mRNA

cargo from degradation and facilitate its delivery into the cytoplasm of target cells. The

ionizable nature of 113-O16B is crucial for this process. At an acidic pH, such as during LNP

formulation, the lipid is positively charged, allowing for electrostatic interaction with the

negatively charged mRNA. Upon administration and circulation at physiological pH, the LNP

surface becomes more neutral, reducing non-specific interactions.

Once the LNPs are taken up by cells, primarily APCs in the lymph nodes, through endocytosis,

they are trafficked into endosomes. The acidic environment of the endosome protonates the

113-O16B, leading to the disruption of the endosomal membrane and the release of the mRNA

payload into the cytoplasm. The cell's translational machinery then produces the antigen

encoded by the mRNA, initiating an immune response.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the physicochemical

characteristics and in vivo performance of 113-O16B-based LNPs as reported in the literature.

Table 1: Physicochemical Properties of 113-O12B LNPs
Parameter Value

Lipid Composition (weight ratio)
113-O12B : Cholesterol : DOPE : DMG-PEG =

16 : 4.8 : 3 : 2.4[1]

Mean Particle Size ~90 nm

Polydispersity Index (PDI) < 0.2

mRNA Encapsulation Efficiency > 90%

Table 2: In Vivo Biodistribution of Luciferase mRNA-
LNPs (6h post-injection)

LNP Formulation
Luciferase Expression in
Lymph Nodes (photons/s)

Luciferase Expression in
Liver (photons/s)

113-O12B/mLuc ~1 x 10^7 ~5 x 10^5

ALC-0315/mLuc ~5 x 10^6 ~1 x 10^8
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Data are approximated from graphical representations in Chen et al., PNAS 2022.[1]

Table 3: Anti-Tumor Efficacy of OVA-encoding mRNA
Vaccine in B16F10-OVA Melanoma Model

Treatment Group
Average Tumor Volume
(Day 15, mm³)

Survival Rate (Day 30)

PBS ~1500 0%

113-O12B/mOVA < 250 80%

ALC-0315/mOVA ~750 40%

Data are approximated from graphical representations in Chen et al., PNAS 2022.[1]

Experimental Protocols
LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of 113-O16B LNPs encapsulating mRNA using a

microfluidic mixing device.

Materials:

113-O16B lipid

Cholesterol

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

mRNA encoding the antigen of interest

Ethanol

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)
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Microfluidic mixing device and cartridges

Procedure:

Prepare Lipid Stock Solution: Dissolve 113-O16B, cholesterol, DOPE, and DMG-PEG in

ethanol to achieve the desired weight ratio (e.g., 16:4.8:3:2.4). The final total lipid

concentration in ethanol should be between 10-25 mg/mL.

Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0) to a concentration of 0.1-

0.5 mg/mL.

Microfluidic Mixing:

Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid

solution) to 3:1.

Set the total flow rate to achieve rapid and efficient mixing, typically between 2-12 mL/min

depending on the microfluidic device.

Pump the two solutions through the microfluidic device to form the LNPs.

Purification and Buffer Exchange:

Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18 hours to remove

ethanol and exchange the buffer. Use a dialysis membrane with a molecular weight cutoff

of 10-12 kDa.

Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs
a) Particle Size and Polydispersity Index (PDI):
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Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the

LNPs. Dilute the LNP sample in PBS to an appropriate concentration before measurement.

b) mRNA Encapsulation Efficiency:

Use a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g.,

2% Triton X-100).

The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA

fluorescence) / Total RNA fluorescence) * 100%.

In Vivo Evaluation of LNP Efficacy
a) Animal Model:

Use C57BL/6 mice for general biodistribution and immunogenicity studies.

For tumor models, use syngeneic models such as B16F10 melanoma cells expressing a

model antigen like ovalbumin (OVA).

b) Administration:

For lymph node targeting, administer the LNP-mRNA vaccine via subcutaneous or

intramuscular injection in the flank or footpad.

c) Biodistribution Studies:

Use mRNA encoding a reporter protein like Luciferase (mLuc).

At various time points after injection, perform in vivo bioluminescence imaging using an IVIS

spectrum imaging system.

Quantify the bioluminescent signal in different organs, particularly the draining lymph nodes

and liver.

d) Anti-Tumor Efficacy Studies:
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Tumor Inoculation: Inoculate mice subcutaneously with tumor cells (e.g., 1 x 10^6 B16F10-

OVA cells).

Vaccination Schedule: Begin vaccination when tumors are palpable. A typical prime-boost

schedule involves injections on days 7 and 14 post-tumor inoculation.

Monitoring: Measure tumor volume every 2-3 days using calipers. Monitor animal survival.

Immunological Analysis: At the end of the study, isolate tumors, spleens, and draining lymph

nodes to analyze immune cell populations by flow cytometry. Stain for CD8+ T cells, dendritic

cells, and macrophages to assess the anti-tumor immune response.
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Caption: Signaling pathway of 113-O16B/mRNA vaccine from injection to tumor cell killing.
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Experimental Workflow for LNP Formulation and
Characterization

Preparation
Formulation Purification

Characterization

Lipid Mix in Ethanol
(113-O16B, Chol, DOPE, PEG)

Microfluidic Mixing

mRNA in Citrate Buffer (pH 4)

LNPs in Ethanol/Citrate Dialysis/TFF vs. PBS (pH 7.4) Purified LNPs
Size & PDI (DLS)

Encapsulation (RiboGreen)

Click to download full resolution via product page

Caption: Workflow for the formulation and characterization of 113-O16B/mRNA LNPs.

Conclusion
113-O16B represents a significant advancement in the field of nucleic acid delivery. Its

application in LNP formulations for mRNA vaccines has demonstrated superior lymph node

targeting, leading to enhanced anti-tumor immunity. The detailed protocols and data presented

in this guide offer a valuable resource for researchers and drug developers seeking to leverage

this technology for the development of next-generation nucleic acid-based therapeutics.

Further research and optimization of 113-O16B-based delivery systems hold the potential to

unlock new therapeutic possibilities for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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